![molecular formula C7H3BrClNO B596631 7-Bromo-5-chlorobenzo[d]isoxazole CAS No. 1260903-12-5](/img/structure/B596631.png)

7-Bromo-5-chlorobenzo[d]isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

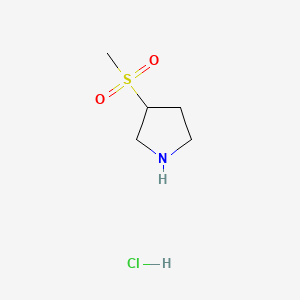

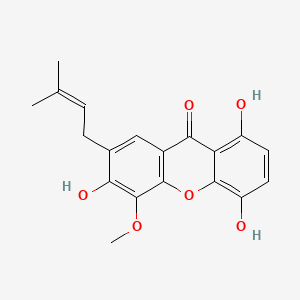

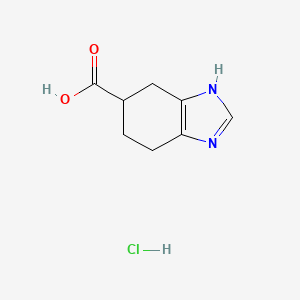

7-Bromo-5-chlorobenzo[d]isoxazole is a chemical compound with the molecular formula C7H3BrClNO . It is a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of isoxazole derivatives, such as this compound, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H3BrClNO . The InChI key for this compound is HCDGSNNVDFZCJI-UHFFFAOYSA-N .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at room temperature . The molecular weight of this compound is 232.46 .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Derivatives

A significant portion of the research involving 7-Bromo-5-chlorobenzo[d]isoxazole focuses on its utility as a precursor in the synthesis of derivatives with notable antimicrobial, antitubercular, and antiviral activities. For instance, the compound has been used to prepare 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives, which were screened for their antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004). Moreover, this compound derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Das et al., 2015).

Advanced Material Applications

Research has also explored the incorporation of this compound and its derivatives in the development of advanced materials, such as liquid crystals. The synthesis and characterization of new liquid-crystalline compounds based on isoxazoles, where this compound derivatives could potentially serve as intermediates, underscore the versatility of this chemical scaffold in material science (da Rosa et al., 2015).

Methodological Advances in Heterocyclic Chemistry

The compound's role extends into the development of novel synthetic methodologies within heterocyclic chemistry. Studies have focused on the regioselective synthesis of isoxazole and isoxazoline derivatives starting from precursors like this compound. These methodologies enable the efficient synthesis of structurally diverse derivatives, which are valuable in various chemical and pharmaceutical applications (Mohammed, Vishwakarma, & Bharate, 2015).

Contribution to Drug Discovery

Finally, the exploration of this compound in drug discovery is noteworthy. Its derivatives have been studied for interactions against breast and skin cancer cell lines, demonstrating the scaffold's potential for developing new therapeutic agents. The virtual drug-receptor interaction studies suggest that chloro and bromo substituted derivatives exhibit significant activity, highlighting the compound's relevance in pharmacological research (Harshita, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-bromo-5-chloro-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDGSNNVDFZCJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NO2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)